Methyl 3-(sulfamoylmethyl)benzoate
Description
Contextualization within Sulfonamide and Benzoate (B1203000) Ester Chemistry Research
The functional groups present in Methyl 3-(sulfamoylmethyl)benzoate, namely the sulfonamide and the benzoate ester, are well-established pharmacophores in drug discovery and development.
Sulfonamides , characterized by the -SO₂NHR group, represent a cornerstone of medicinal chemistry. tandfonline.comwikipedia.org Historically recognized for their antibacterial properties, the applications of sulfonamides have expanded to include a wide array of therapeutic areas. ajchem-b.com They are integral components of drugs with diuretic, hypoglycemic, anticonvulsant, anti-inflammatory, and anticancer activities. wikipedia.orgajchem-b.com The sulfonamide moiety can act as a competitive inhibitor of enzymes like dihydropteroate (B1496061) synthase in bacteria and carbonic anhydrases in mammals. ajchem-b.compharmacyconcepts.in
Benzoate esters , on the other hand, are commonly found in natural products and are utilized as intermediates in the synthesis of a variety of pharmaceuticals. mdpi.com They can serve as prodrugs to enhance the bioavailability of active pharmaceutical ingredients and are also investigated for their own intrinsic biological activities, including antimicrobial and insecticidal properties. nih.govnih.gov The ester functionality can be hydrolyzed by esterases in the body to release the active carboxylic acid.
The combination of these two functional groups in this compound suggests a molecule with a rich potential for biological activity, drawing from the established significance of both its constituent parts.
Academic Significance and Research Trajectory of this compound
While extensive research specifically focused on this compound is not widely documented in publicly available literature, its academic significance can be inferred from the broader interest in compounds containing both sulfonamide and benzoate ester moieties. The research trajectory for such compounds is often directed towards the synthesis of new chemical entities with potential therapeutic value.
The synthesis of structurally related compounds, such as methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, highlights the ongoing efforts to create novel carbonic anhydrase inhibitors. nih.gov Furthermore, the synthesis of various 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which showed marked anticonvulsant activity, underscores the potential of the sulfamoylmethyl group in neurological drug discovery. nih.gov
Given this context, the research trajectory for this compound is likely to involve its use as a building block in the synthesis of more complex molecules. Its structural components make it an attractive scaffold for combinatorial chemistry approaches aimed at discovering new lead compounds for various diseases.
Structural Framework and Relevance in Organic Synthesis and Medicinal Chemistry Research
The structural framework of this compound, with the sulfamoylmethyl and methyl ester groups at the meta-position of the benzene (B151609) ring, provides a specific spatial arrangement that can influence its interaction with biological targets. The presence of both a hydrogen bond donor (the -NH₂ of the sulfonamide) and acceptor (the carbonyl and sulfonyl oxygens) groups, along with a lipophilic aromatic ring, gives the molecule a balanced physicochemical profile.
In organic synthesis , this compound can serve as a versatile intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further modified. The sulfonamide group can also undergo various chemical transformations. For instance, methods for the synthesis of related compounds like methyl 2-chlorosulfonyl-3-methyl benzoate have been developed, indicating the reactivity of these types of structures. google.com
Chemical and Physical Properties of this compound and Related Compounds
| Property | Value for Methyl 3-sulfamoylbenzoate | Reference |
| CAS Number | 59777-67-2 | cymitquimica.com |
| Molecular Formula | C₈H₉NO₄S | cymitquimica.com |
| Molecular Weight | 215.23 g/mol | cymitquimica.com |
Interactive Data Table: Key Functional Groups and Their Significance
| Functional Group | Chemical Structure | Significance in Medicinal Chemistry |
| Sulfonamide | -SO₂NH₂ | Core component of various drugs including antibacterials, diuretics, and anticonvulsants. Acts as an enzyme inhibitor. wikipedia.orgajchem-b.com |
| Methyl Ester | -COOCH₃ | Can act as a prodrug moiety, improving bioavailability. Can be hydrolyzed to the active carboxylic acid. nih.gov |
| Benzene Ring | C₆H₆ | Provides a scaffold for the attachment of functional groups and contributes to the molecule's lipophilicity. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(sulfamoylmethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-3-7(5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXIYSWKVWRWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Sulfamoylmethyl Benzoate
Established Synthetic Routes and Precursors to Methyl 3-(sulfamoylmethyl)benzoate
The established synthetic routes to this compound typically diverge into two primary strategies. The first strategy involves the initial formation of the methyl benzoate (B1203000) core, followed by the construction of the sulfamoylmethyl side chain at the meta-position. The second strategy reverses this sequence, beginning with the synthesis of 3-(sulfamoylmethyl)benzoic acid, which is then subjected to esterification in the final step. Both pathways rely on a series of well-understood reactions and leverage key precursor molecules.
A common starting point for these syntheses is 3-methylbenzoic acid or its corresponding ester, methyl 3-methylbenzoate (B1238549). The critical transformations include the halogenation of the methyl group, conversion to a sulfonyl chloride, and subsequent ammonolysis to form the sulfonamide.
Key Synthetic Pathways:
Pathway 1: Methyl 3-methylbenzoate → Methyl 3-(chloromethyl)benzoate (B8533320) → Methyl 3-[(chlorosulfonyl)methyl]benzoate → this compound.
Pathway 2: 3-Methylbenzoic acid → 3-(Chloromethyl)benzoic acid → 3-(Sulfamoylmethyl)benzoic acid → this compound.
Esterification Reactions in Benzoate Moiety Formation
The formation of the methyl ester functional group is a cornerstone of the synthesis. This is most commonly achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. uomustansiriyah.edu.iqyoutube.com
In the context of synthesizing this compound, this reaction can be applied at two different stages:
Initial Esterification: 3-Methylbenzoic acid can be reacted with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to yield methyl 3-methylbenzoate. google.com This intermediate is then carried forward for subsequent side-chain modifications.
Final Esterification: Alternatively, if the sulfamoylmethyl side chain is constructed first to form 3-(sulfamoylmethyl)benzoic acid, the final step of the synthesis is the esterification of this acid with methanol.
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq A subsequent nucleophilic attack by the methanol oxygen atom leads to the formation of a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the ester is formed. youtube.com This reaction is reversible, and to drive it towards the product, an excess of methanol is often used, or the water generated is removed from the reaction mixture.
| Reaction | Reactants | Catalyst | Typical Conditions |
| Fischer Esterification | Benzoic Acid Derivative, Methanol | H₂SO₄ or p-TsOH | Reflux, 1-3 hours |
Sulfamoyl Group Introduction Methodologies
The introduction of the sulfamoyl group (-SO₂NH₂) is a critical transformation. The most prevalent method involves a two-step process: the conversion of a suitable precursor into a sulfonyl chloride, followed by its reaction with ammonia (B1221849) (ammonolysis).
The key intermediate for this step is typically Methyl 3-[(chlorosulfonyl)methyl]benzoate. The formation of the sulfonamide is achieved by treating this sulfonyl chloride with ammonia. The reaction proceeds via nucleophilic attack of the ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the C-S-N bond characteristic of the sulfonamide. Computational studies on the aminolysis of related benzoate esters indicate that the reaction can proceed through either a concerted or a stepwise mechanism, with general base catalysis by another ammonia molecule significantly lowering the activation energy. researchgate.netnih.gov This suggests that using an excess of ammonia or a non-nucleophilic base can facilitate the reaction.
An alternative route involves the reaction of a chloromethyl intermediate, such as Methyl 3-(chloromethyl)benzoate, with a sulfonating agent followed by amination. For instance, reaction with sodium aminosulfinate has been used to synthesize related sulfamoyl benzoates. google.com
Key Intermediate Compounds and Their Synthesis
The successful synthesis of this compound hinges on the efficient preparation of several key intermediates.
Methyl 3-(chloromethyl)benzoate: This is a pivotal intermediate where the benzylic methyl group has been activated by halogenation. It is typically synthesized by the free-radical chlorination of methyl 3-methylbenzoate using reagents like N-chlorosuccinimide (NCS) or chlorine gas under UV irradiation. An alternative route starts from 3-methylbenzoic acid, which is first converted to 3-(chloromethyl)benzoyl chloride and then esterified with methanol.
3-(Chloromethyl)benzoyl chloride: This acyl chloride is synthesized from 3-methylbenzoic acid. The process can involve initial chlorination of the methyl group followed by conversion of the carboxylic acid to the acyl chloride with thionyl chloride (SOCl₂), or the sequence can be reversed.
Methyl 3-[(chlorosulfonyl)methyl]benzoate: This sulfonyl chloride is the direct precursor to the final product via ammonolysis. Its synthesis involves the sulfonation of the activated methylene (B1212753) group of Methyl 3-(chloromethyl)benzoate. This can be achieved by reacting it with a suitable sulfonating agent, such as chlorosulfonic acid or sulfuryl chloride, often in the presence of a radical initiator.
3-(Sulfamoylmethyl)benzoic acid: This intermediate is central to pathways where esterification is the final step. It is formed by the ammonolysis of the corresponding sulfonyl chloride derivative of 3-(chloromethyl)benzoic acid.
| Intermediate Compound | Precursor | Key Reagents |
| Methyl 3-(chloromethyl)benzoate | Methyl 3-methylbenzoate | Cl₂, UV light or NCS |
| 3-(Chloromethyl)benzoyl chloride | 3-Methylbenzoic acid | SOCl₂, Cl₂ |
| Methyl 3-[(chlorosulfonyl)methyl]benzoate | Methyl 3-(chloromethyl)benzoate | Chlorosulfonic acid or SO₂Cl₂ |
| 3-(Sulfamoylmethyl)benzoic acid | 3-(Chlorosulfonylmethyl)benzoic acid | Ammonia (NH₃) |
Advanced Synthetic Strategies and Process Optimization Research
Research into the synthesis of this compound and related compounds is moving towards improving efficiency, safety, and environmental friendliness. This involves optimizing reaction conditions and exploring novel catalytic systems.
Controlled Reaction Conditions and Catalytic Approaches
Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts. For instance, in the chlorination of methyl 3-methylbenzoate, controlling the stoichiometry of the chlorinating agent and the reaction time is essential to prevent the formation of dichlorinated and trichlorinated products. researchgate.net
In the esterification step, advanced catalytic methods offer significant advantages over traditional strong acid catalysis.
Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zirconium/titanium mixed oxides, have been developed for the esterification of benzoic acids. mdpi.comresearchgate.net These catalysts are non-corrosive, easily separable from the reaction mixture, and reusable, which simplifies the workup process and reduces waste. mdpi.com
Deep Eutectic Solvents (DESs): A novel approach utilizes p-toluenesulfonic acid-based deep eutectic solvents, which can act as both the catalyst and the reaction medium. rsc.org This method has shown high yields for methyl benzoate synthesis and allows for the catalyst/solvent system to be recycled multiple times. rsc.org
For the sulfamoylation step, controlling the temperature and using an appropriate solvent are key to achieving high yields and purity. The use of phase-transfer catalysts can also enhance the reaction rate in biphasic systems.
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including sulfonamides and esters. rsc.orgresearchgate.net
Use of Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents. For sulfonamide synthesis, methods using water as a solvent have been developed, eliminating the need for volatile organic compounds. researchgate.net Catalyst-free methods for the reaction of sulfonyl chlorides with amines also contribute to a greener process. researchgate.net
Catalysis: As mentioned, the use of recyclable solid acid catalysts for esterification is a key green strategy, avoiding the environmental issues associated with strong mineral acids like H₂SO₄. mdpi.com Electrochemical methods are also emerging as a green alternative for creating sulfonamides, avoiding harsh chemical oxidants and reagents. chemistryworld.com
Energy Efficiency: Process intensification, for example through the use of continuous flow reactors, can improve heat and mass transfer, leading to shorter reaction times and reduced energy consumption compared to traditional batch processes. evergreensinochem.com
By integrating these advanced strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Derivatization and Analogues of this compound
The structural framework of this compound offers multiple avenues for derivatization, allowing for systematic modifications to investigate structure-activity relationships and develop new chemical entities. These modifications can be broadly categorized into alterations of the sulfamoylmethyl group, diversification of the benzoate ester moiety, and substitutions on the aromatic ring.
Modifications of the Sulfamoylmethyl Group for Research Purposes
The sulfamoylmethyl group, -CH₂SO₂NH₂, is a key functional handle for derivatization. The nitrogen atom of the sulfonamide can undergo various reactions to yield a range of N-substituted analogues.
N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated to introduce lipophilic or sterically bulky groups. While specific examples for this compound are not extensively documented in publicly available literature, general methods for N-alkylation of sulfonamides are well-established. These typically involve deprotonation of the sulfonamide with a suitable base, such as sodium hydride or a carbonate base, followed by reaction with an alkyl or aryl halide.
N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, which can modulate the electronic properties and hydrogen bonding capacity of the molecule. This can be achieved by reacting the parent compound with an acyl chloride or an acid anhydride in the presence of a base. The resulting N-acylsulfonamides are often more acidic than the parent sulfonamides.
Synthesis of Diverse Sulfonamide Derivatives: The versatility of the sulfamoyl group allows for the synthesis of a wide array of derivatives. For instance, reaction with different amines can lead to the formation of N,N-disubstituted sulfonamides. Furthermore, the methylene bridge of the sulfamoylmethyl group also presents a site for potential modification, although this is less commonly explored.
Below is a table summarizing potential modifications of the sulfamoylmethyl group:
| Modification Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl-Methyl 3-(sulfamoylmethyl)benzoate |
| N-Arylation | Aryl halide, Catalyst (e.g., Cu-based) | N-Aryl-Methyl 3-(sulfamoylmethyl)benzoate |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl-Methyl 3-(sulfamoylmethyl)benzoate |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-Methyl 3-(sulfamoylmethyl)benzoate |
Structural Diversification of the Benzoate Ester Moiety
The benzoate ester moiety provides another key site for structural modification, primarily through reactions involving the carbonyl group.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(sulfamoylmethyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. mt.comaiinmr.com This transformation is useful for introducing a carboxylic acid group, which can then be further derivatized or used to improve aqueous solubility.
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction, known as aminolysis, can be performed by heating the ester with the desired amine, sometimes in the presence of a catalyst. study.com The resulting amides often exhibit different biological activities and metabolic stabilities compared to the parent ester.
The following table outlines the diversification of the benzoate ester moiety:
| Reaction Type | Reagents and Conditions | Product |
| Hydrolysis (Saponification) | NaOH(aq), then H₃O⁺ | 3-(Sulfamoylmethyl)benzoic acid |
| Transesterification | R'OH, Acid or Base catalyst | Alkyl 3-(sulfamoylmethyl)benzoate |
| Amidation (Aminolysis) | R'R''NH, Heat/Catalyst | N,N-Disubstituted-3-(sulfamoylmethyl)benzamide |
Exploration of Aromatic Ring Substitutions
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the methoxycarbonyl (-COOCH₃) and the sulfamoylmethyl (-CH₂SO₂NH₂) groups, will influence the position of the incoming electrophile. Both groups are generally considered to be meta-directing and deactivating, suggesting that new substituents will primarily be introduced at the positions meta to both existing groups (positions 4 and 6).
Nitration: Aromatic nitration is a classic example of electrophilic aromatic substitution. rsc.org Treatment of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid yields methyl 3-nitrobenzoate. quora.commasterorganicchemistry.com By analogy, the nitration of this compound is expected to introduce a nitro group onto the aromatic ring, likely at the 4 or 6-position.
Halogenation: Halogenation, such as bromination or chlorination, can be achieved using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.org This reaction would introduce a halogen atom onto the aromatic ring, again predicted to be at a meta position relative to the existing substituents.
Sulfonation: Aromatic sulfonation can be accomplished using fuming sulfuric acid (H₂SO₄/SO₃). This would introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is often reversible.
The table below summarizes potential aromatic ring substitutions:
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 4/6-nitro-3-(sulfamoylmethyl)benzoate |
| Bromination | Br₂, FeBr₃ | Methyl 4/6-bromo-3-(sulfamoylmethyl)benzoate |
| Chlorination | Cl₂, AlCl₃ | Methyl 4/6-chloro-3-(sulfamoylmethyl)benzoate |
| Sulfonation | SO₃, H₂SO₄ | Methyl 4/6-sulfo-3-(sulfamoylmethyl)benzoate |
Reactivity Profiles and Mechanistic Studies of Chemical Transformations
Understanding the reactivity of this compound under various conditions is crucial for predicting its behavior in different chemical environments and for designing synthetic routes to its derivatives.
Nucleophilic Substitution Reactions
The benzylic carbon of the sulfamoylmethyl group is a potential site for nucleophilic substitution reactions. The proximity of the electron-withdrawing sulfamoyl group can influence the reactivity of this position. While benzylic positions are generally susceptible to both SN1 and SN2 reactions, the specific conditions and the nature of the nucleophile and leaving group will determine the operative mechanism. organic-chemistry.orgresearchgate.net For a primary benzylic substrate, an SN2 mechanism is often favored with a strong nucleophile. researchgate.net
Oxidation and Reduction Pathways in Controlled Environments
Oxidation: The benzylic methylene group in the sulfamoylmethyl moiety is a potential site for oxidation. Strong oxidizing agents can potentially oxidize this position. For instance, the oxidation of benzylic methylene groups to carbonyls is a known transformation in organic synthesis. nih.gov Depending on the reaction conditions, this could lead to the formation of an aldehyde or a carboxylic acid at the benzylic position, though this would likely be a challenging transformation in the presence of the sulfonamide.
Reduction: The benzoate ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). This would yield [3-(sulfamoylmethyl)phenyl]methanol. It is also possible to reduce the ester to a methyl group under specific catalytic conditions. wikipedia.org
Molecular Structure, Conformation, and Advanced Theoretical Studies of Methyl 3 Sulfamoylmethyl Benzoate
High-Resolution Structural Elucidation in Researchunits.itresearchgate.netmdpi.commdpi.com
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its properties and interactions. High-resolution techniques, particularly single-crystal X-ray diffraction, provide unparalleled insight into the atomic arrangement, bond lengths, and intermolecular forces that define the crystalline state. units.it
Single-Crystal X-ray Diffraction Analysis of Methyl 3-(sulfamoylmethyl)benzoate and Derivativesunits.itresearchgate.netmdpi.com
Single-crystal X-ray diffraction is the definitive method for elucidating the molecular structure of crystalline solids. For a compound such as this compound, this technique would involve growing a suitable single crystal, which is then exposed to an X-ray beam. The resulting diffraction pattern allows for the calculation of electron density maps and the precise determination of atomic positions. units.it
Studies on analogous methyl benzoate (B1203000) and aromatic sulfonamide derivatives provide a template for the expected structural features. umich.edunih.gov The analysis would confirm the covalent bond lengths and angles and, crucially, the conformation of the molecule in the solid state. The benzene (B151609) ring and the ester group are typically planar or near-planar. nih.gov The crystal packing is expected to be stabilized by a network of intermolecular interactions, including hydrogen bonds involving the sulfamoyl group's -NH2 and O atoms, and potentially π–π stacking interactions between the aromatic rings of adjacent molecules. mdpi.comnih.gov
A hypothetical crystallographic data table for this compound, based on analyses of similar structures, is presented below. mdpi.commdpi.com
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C9H11NO4S |
| Formula Weight | 229.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.93 |
| b (Å) | 10.97 |
| c (Å) | 14.80 |
| α (°) | 90 |
| β (°) | 98.62 |
| γ (°) | 90 |
| Volume (ų) | 950.5 |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.602 |
Note: This data is illustrative and based on typical values for similar organic compounds. mdpi.com
Conformational Analysis and Tautomerism Studiesunits.itresearchgate.netmdpi.com
The structure of this compound possesses several rotatable bonds, leading to conformational flexibility. The key torsion angles are those around the C-S and S-N bonds of the sulfamoylmethyl bridge. Research on aromatic sulfonamides has shown that hindered rotation around the aryl-SO2 bond can lead to distinct conformational isomers, or rotamers, which can be observed and characterized. umich.edu The relative orientation of the sulfamoyl group and the benzene ring can influence both the molecule's shape and its interaction patterns.
Conformational polymorphism, where a single compound crystallizes in multiple forms due to different molecular conformations, is a possibility for flexible molecules like this. nih.gov Studies on related structures, such as 3-(azidomethyl)benzoic acid, have demonstrated the existence of multiple polymorphs arising from the flexibility of the methylene (B1212753) bridge, a feature shared with this compound. nih.gov
Tautomerism, the migration of a proton, is a known phenomenon in sulfonamides. While the amide tautomer (-SO2-NH2) is generally more stable, the imidic acid tautomer (-SO(OH)=NH) could exist under certain conditions, potentially influencing its chemical reactivity and biological interactions. These conformational and tautomeric possibilities can be investigated using a combination of X-ray diffraction, NMR spectroscopy, and computational modeling. umich.edu
Quantum Chemical Calculations and Computational Modelingunits.itresearchgate.netmdpi.comnih.govnih.govnih.gov
Computational chemistry provides powerful tools for investigating molecular properties at the electronic level, complementing experimental data and offering predictive insights.
Density Functional Theory (DFT) Studies on Electronic Structure and Stabilityunits.itresearchgate.netmdpi.comnih.govnih.govnih.gov
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311G+(d,p), researchers can perform geometry optimization to find the lowest energy conformation of this compound. mdpi.commdpi.com
These calculations yield important electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com Furthermore, DFT can be used to calculate thermodynamic parameters such as enthalpy of formation, which are crucial for assessing the molecule's stability. nih.gov
Table 2: Illustrative Calculated Quantum Chemical Parameters for this compound
| Parameter | Calculated Value |
|---|---|
| Energy of HOMO (eV) | -7.25 |
| Energy of LUMO (eV) | -1.10 |
| HOMO-LUMO Gap (eV) | 6.15 |
| Dipole Moment (Debye) | 4.80 |
Note: These values are hypothetical and serve as examples of typical DFT calculation outputs. mdpi.comnih.gov
Ab Initio Calculations for Molecular Geometry and Energyunits.itnih.gov
Ab initio quantum chemistry methods are based on first principles without the use of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate calculations of molecular geometry and energy. nih.govacs.org For this compound, ab initio calculations would be valuable for refining the geometries of different conformers and accurately determining their relative energy differences. acs.org This information is critical for understanding the conformational landscape and predicting the most stable molecular shapes in different environments.
Electrostatic Potential Surface Analysisnih.gov
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution on a molecule. It is calculated to predict how a molecule will interact with other charged species. nih.gov For this compound, the ESP map would likely reveal regions of negative potential (typically colored red) around the electronegative oxygen atoms of the sulfamoyl and ester groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. mdpi.com Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the sulfamoyl amine group, highlighting their function as hydrogen bond donors and sites for nucleophilic attack. mdpi.com This analysis provides crucial insights into the molecule's intermolecular interaction patterns and reactive sites. nih.gov
Molecular Docking and Receptor-Ligand Interaction Research
Molecular docking and receptor-ligand interaction studies are pivotal computational techniques in modern drug discovery and molecular biology. These in silico methods provide valuable insights into the binding mechanisms of small molecules, such as this compound, with their biological targets. By predicting the preferred orientation of a ligand when bound to a receptor, these studies can elucidate the fundamental intermolecular interactions that govern molecular recognition. This understanding is crucial for the rational design of more potent and selective therapeutic agents. The following sections will delve into the computational prediction of binding modes, the use of in silico methods for ligand optimization, and the analysis of the specific intermolecular forces at play.
Computational Prediction of Binding Modes with Biological Targets
Computational molecular docking is a powerful tool used to predict the most probable binding pose of a ligand within the active site of a biological target, such as a protein or enzyme. For a compound like this compound, which contains a key sulfonamide functional group, common biological targets include enzymes like carbonic anhydrases and various kinases. nih.govresearchgate.net The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and then using a scoring function to rank them.
The predicted binding mode is heavily influenced by the stereochemistry of both the ligand and the receptor. The sulfonamide group is a critical determinant of binding, often acting as a key interaction motif. nih.govacs.org For instance, in studies of sulfonamide derivatives with targets like α-glucosidase, the NH group has been shown to play a crucial role in binding to the active site. nih.gov Molecular dynamics (MD) simulations are frequently employed following docking to validate the stability of the predicted binding pose and to observe the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net
While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of analogous benzenesulfonamide (B165840) derivatives have been thoroughly investigated. nih.govacs.org These studies reveal that the sulfonamide moiety often coordinates with a metal ion in the active site (e.g., the zinc ion in carbonic anhydrases) or forms critical hydrogen bonds with key amino acid residues. acs.orgresearchgate.net The benzoate portion of the molecule can engage in hydrophobic interactions, further stabilizing the complex. acs.org
Below is an illustrative table of potential biological targets for sulfonamide-containing compounds and the typical binding affinities observed in in silico studies.
| Biological Target | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Carbonic Anhydrase II | Benzenesulfonamide derivatives | -7.0 to -9.0 | His94, His96, His119, Thr199 |
| α-Glucosidase | Sulfonamide chalcone (B49325) derivatives | -7.5 to -8.5 | Tyr71, Phe177 |
| c-Met Kinase | N-(6-Indazolyl) benzenesulfonamide | -8.0 to -10.0 | Tyr1230, Met1211, Asp1222 |
| Estrogen Receptor-beta | Benzoate ester-linked arylsulfonyl hydrazones | -6.5 to -7.0 | Arg346, Glu305, Phe356 |
Note: This data is representative of compounds structurally related to this compound and is for illustrative purposes.
Ligand Design and Optimization via In Silico Methods
The insights gained from molecular docking and binding mode analysis are instrumental in the rational design and optimization of new ligands. doaj.org In silico methods allow medicinal chemists to propose structural modifications to a lead compound, such as this compound, and to predict the impact of these changes on binding affinity and selectivity before undertaking synthetic efforts. researchgate.net This structure-based drug design approach significantly accelerates the drug discovery process.
One common optimization strategy involves modifying functional groups to enhance interactions with the target receptor. For example, if docking studies reveal an unoccupied hydrophobic pocket in the active site, the benzoate ring of this compound could be substituted with larger, more hydrophobic groups to improve van der Waals contacts and increase potency. acs.org Similarly, the sulfonamide group can be altered to fine-tune its hydrogen bonding capabilities. nih.gov
Pharmacophore modeling is another powerful in silico technique used in ligand design. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By understanding the crucial interaction features of a class of inhibitors, new molecules can be designed that fit the pharmacophore and are likely to be active. For sulfonamide derivatives, a typical pharmacophore model might include a hydrogen bond donor (the NH of the sulfonamide), hydrogen bond acceptors (the sulfonyl oxygens), and an aromatic ring. nih.gov
The development of quantitative structure-activity relationship (QSAR) models also plays a role in ligand optimization. researchgate.net By correlating the structural properties of a series of compounds with their biological activity, QSAR models can predict the activity of novel, untested molecules, thereby guiding the design of more effective derivatives.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
The stability of a ligand-receptor complex is determined by the sum of all intermolecular interactions between the ligand and the protein's active site. For this compound, these interactions can be categorized into several key types.
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (from the NH group) and acceptor (from the two oxygen atoms). These interactions are often directional and play a critical role in the orientation of the ligand within the binding site. nih.gov For instance, the NH group can donate a hydrogen bond to a backbone carbonyl oxygen or an acidic amino acid residue (e.g., Aspartate, Glutamate), while the sulfonyl oxygens can accept hydrogen bonds from residues like Tyrosine, Serine, or Threonine. nih.govnih.gov
Hydrophobic Interactions: The benzene ring of the benzoate moiety is inherently hydrophobic and is likely to form favorable interactions with nonpolar amino acid residues in the active site, such as Leucine, Isoleucine, Valine, and Phenylalanine. acs.org These interactions are driven by the hydrophobic effect, which involves the release of ordered water molecules from the nonpolar surfaces, leading to an increase in entropy and a more stable complex.
A detailed analysis of these interactions is often performed using the output of molecular docking and MD simulations. researchgate.net The distances and angles of hydrogen bonds can be precisely measured, and the surface complementarity between the ligand and the receptor can be visualized to assess the quality of the hydrophobic contacts.
The following table summarizes the key intermolecular interactions that are likely to be important for the binding of this compound to a hypothetical biological target.
| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Residues on Receptor |
| Hydrogen Bond Donor | Sulfonamide (-NH₂) | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Sulfonyl (-SO₂), Ester Carbonyl (-C=O) | Arginine, Lysine, Tyrosine, Serine |
| Hydrophobic Contact | Benzene Ring | Leucine, Valine, Isoleucine, Phenylalanine |
| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Electrostatic | Sulfonamide, Ester Group | Charged or Polar Residues |
Advanced Analytical Methodologies for Research on Methyl 3 Sulfamoylmethyl Benzoate
Chromatographic Techniques for Research Purity and Separation
Chromatographic methods are indispensable for the separation and purification of Methyl 3-(sulfamoylmethyl)benzoate from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A typical HPLC method for a related compound, 2-methoxy-5-sulfamoyl methyl benzoate (B1203000), utilizes a mobile phase consisting of a mixture of water and methanol (B129727). google.com For instance, a ratio of 700 mL of water to 200 mL of methanol has been reported. google.com Detection is commonly performed using a UV detector set at a wavelength of 240 nm, with a flow rate of 1.0 ml/min. google.com In this specific example, a 0.01-gram sample was diluted to 25 milliliters with the mobile phase, and the injection volume was 5 µl. google.com
For method validation, parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) are established. For example, in the analysis of metronidazole (B1676534) benzoate and its impurities, a cyano-reversed-phase (CN-RP) column was used with a mobile phase of acetonitrile (B52724) and 0.1% octanesulfonic acid sodium salt. ijpsr.com The validation of this method demonstrated good linearity and precision, with recovery percentages for the analyte and its impurities falling within the range of 98.6% to 101.5%. ijpsr.com While specific to metronidazole benzoate, this illustrates the rigorous validation process applicable to HPLC methods for similar benzoate compounds.
A reverse-phase HPLC method is also suitable for analyzing related compounds like Methyl 3-hydroxybenzoate, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com
Flash Chromatography for Purification in Synthetic Research
Flash chromatography is a rapid purification technique widely used in synthetic organic chemistry. It is particularly useful for purifying multigram quantities of compounds. In the synthesis of various benzoate derivatives, flash column chromatography with a silica (B1680970) gel stationary phase is a common purification step. rsc.org The mobile phase is typically a gradient of solvents, such as n-hexane and ethyl acetate, starting from a non-polar mixture (e.g., 90:10 n-hexane/EtOAc) and gradually increasing in polarity to 100% ethyl acetate. rsc.org This technique allows for the efficient separation of the desired product from unreacted starting materials and byproducts. For instance, the purification of a product using a prepacked silica cartridge with such a gradient system has been documented. rsc.org
Spectroscopic Characterization Beyond Basic Identification
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.
¹H NMR: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For a related compound, methyl benzoate, the aromatic protons typically appear as multiplets in the region of δ 7.3-8.1 ppm, while the methyl ester protons show a characteristic singlet at around δ 3.9 ppm. rsc.org For instance, in methyl 3-nitrobenzoate, the proton at the 2-position of the benzene (B151609) ring appears as a singlet at δ 8.76 ppm, while other aromatic protons are observed as multiplets between δ 7.50-8.38 ppm, and the methyl protons resonate as a singlet at δ 3.93 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For methyl benzoate, the carbonyl carbon of the ester group is typically found around δ 167 ppm. rsc.org The aromatic carbons appear in the range of δ 128-133 ppm. rsc.org The methyl carbon of the ester group gives a signal at approximately δ 52 ppm. rsc.org In the case of methyl 3-nitrobenzoate, the carbonyl carbon is at δ 164.7 ppm, and the aromatic carbons are observed between δ 124.3-148.1 ppm, with the methyl carbon at δ 52.6 ppm. rsc.org
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of a benzoate ester will show characteristic absorption bands. A strong band corresponding to the C=O stretching of the ester group is expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear between 1250-1300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. researchgate.net For sulfonamides, characteristic N-H stretching bands are expected around 3300-3400 cm⁻¹, and S=O stretching vibrations appear as two bands in the regions of 1315-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In a study of methyl 2,5-dichlorobenzoate, both experimental and theoretical methods were used to analyze the vibrational spectra, with the observed and calculated frequencies showing good agreement. nih.gov This approach can be applied to this compound for a detailed vibrational analysis.
Applications of Methyl 3 Sulfamoylmethyl Benzoate in Scientific Research and Technology Development
A Versatile Scaffold in Medicinal Chemistry
The foundational structure of Methyl 3-(sulfamoylmethyl)benzoate makes it a significant chemical scaffold in the field of medicinal chemistry. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This approach is fundamental to modern drug discovery.
A Building Block for Innovative Chemical Entities
In the initial phases of drug discovery, the availability of diverse and versatile building blocks is paramount. This compound and its structural isomers serve as crucial starting materials for the synthesis of more complex molecules. For instance, related compounds such as methyl 2-methoxy-5-sulfamoylbenzoate are recognized as important intermediates in the synthesis of antipsychotic drugs. google.compatsnap.comgoogle.com This highlights the utility of the sulfamoyl-benzoate framework in constructing novel chemical entities with potential therapeutic applications. The synthesis of derivatives from this scaffold allows for the systematic exploration of structure-activity relationships, a key process in optimizing lead compounds.
The significance of the "sulfamoylmethyl" group is further underscored by research on related heterocyclic systems. For example, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have been synthesized and have demonstrated notable anticonvulsant activity. nih.gov This suggests that the sulfamoylmethyl moiety, when incorporated into various molecular frameworks, can impart valuable pharmacological properties.
Crafting Chemical Probes for Biological Exploration
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in living systems. The development of such probes is a critical aspect of chemical biology. While direct evidence for this compound as a chemical probe is emerging, the characteristics of its structural class make it a promising candidate for such applications. The sulfamoyl group, for instance, is a well-known zinc-binding group and is a key feature in many enzyme inhibitors. This inherent ability to interact with specific biological targets is a prerequisite for a successful chemical probe.
Illuminating Biological Pathways
The application of small molecules to perturb and study biological systems is a cornerstone of modern biomedical research. This compound and its analogs are contributing to a deeper understanding of complex biological pathways.
Elucidating Enzyme Mechanisms and Inhibition Strategies
A significant area of research for sulfamoyl-containing compounds is in the study of enzyme inhibition. A detailed investigation into a series of methyl 5-sulfamoyl-benzoates revealed their potent and selective inhibition of carbonic anhydrase IX (CAIX), an enzyme highly overexpressed in various solid tumors. nih.govnih.gov This research not only identified a compound with extremely high binding affinity for CAIX but also provided a structural basis for its selectivity. nih.gov Such studies are crucial for understanding the intricacies of enzyme mechanisms and for developing targeted inhibition strategies for diseases like cancer. nih.gov
Furthermore, other methyl benzoate (B1203000) derivatives have been explored as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic pathway crucial for cancer progression. nih.gov These studies demonstrate the potential of the methyl benzoate scaffold in the design of inhibitors for various enzymatic targets. nih.gov
| Compound Class | Enzyme Target | Significance | Reference |
| Methyl 5-sulfamoyl-benzoates | Carbonic Anhydrase IX (CAIX) | Potent and selective inhibition, potential anticancer properties. | nih.govnih.gov |
| Methyl 4-amino benzoates | Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) | Inhibition of the pentose phosphate pathway, relevant to cancer treatment. | nih.gov |
Probing Protein-Ligand Interactions
Understanding the interactions between small molecules (ligands) and proteins is fundamental to drug design. The methyl benzoate scaffold provides a valuable platform for studying these interactions. X-ray crystallography studies of methyl 5-sulfamoyl-benzoates bound to carbonic anhydrase isozymes have provided detailed insights into the structural basis for their binding affinity and selectivity. nih.gov These studies reveal the specific amino acid residues involved in the interaction and the orientation of the inhibitor within the enzyme's active site.
Molecular docking studies with methyl benzoate derivatives have also been used to predict and analyze their binding to target proteins, such as those in the pentose phosphate pathway. nih.gov These computational approaches, in conjunction with experimental data, help to elucidate the key molecular interactions that govern the biological activity of these compounds.
A Tool in Organic Synthesis and Reaction Development
Beyond its biological applications, this compound and related compounds are also of interest in the field of organic synthesis. The synthesis of these molecules has led to the development of new and improved chemical reactions. For example, various methods have been developed for the synthesis of substituted methyl benzoates, often involving esterification reactions catalyzed by acids. mdpi.comyoutube.com
Reagent in Diverse Organic Transformations6.3.2. Precursor for Advanced Heterocyclic Synthesis
Further investigation in specialized, proprietary research databases or future publications may be required to uncover the specific applications of this compound.
Future Research Directions and Emerging Opportunities for Methyl 3 Sulfamoylmethyl Benzoate Studies
Exploration of Undiscovered Synthetic Routes and Sustainable Methodologies
The conventional synthesis of sulfonamides often involves sulfonyl chlorides, which can be toxic and reactive, and the use of solvents that are difficult to remove and environmentally burdensome, such as dichloromethane (B109758) (DCM), DMF, and DMSO. researchgate.net Future research should prioritize the development of green and sustainable synthetic protocols for Methyl 3-(sulfamoylmethyl)benzoate.
Promising areas for exploration include:
Mechanochemistry: A solvent-free, mechanochemical approach for sulfonamide synthesis has been demonstrated using solid sodium hypochlorite. This method is environmentally friendly, cost-effective, and has shown high E-factor values, indicating a significant reduction in waste compared to traditional solution-based protocols. rsc.org
Aqueous and Green Solvents: Research into using water as a "green" solvent for sulfonamide synthesis is a significant area of interest. researchgate.nettandfonline.com While challenges with the water solubility of starting materials can exist, methodologies using water have been developed that allow for product collection by simple filtration. researchgate.net Other environmentally benign solvents like PEG-400 have also been successfully used for sulfonamide synthesis. tandfonline.comsci-hub.se
Catalyst-Free and Metal-Free Reactions: Visible-light-triggered synthesis of sulfonamides without the need for a photocatalyst, transition metals, or a base offers a novel and sustainable strategy. researchgate.net Additionally, metal-free, one-pot syntheses in water have been developed, further enhancing the sustainability profile of sulfonamide production. researchgate.net
Alternative Reagents: Exploring alternatives to traditional reagents, such as using sodium sulfinate as a stable sulfur source, can contribute to safer and more sustainable synthetic processes. researchgate.net The use of Zr/Ti solid acids as reusable catalysts for the esterification of benzoic acid derivatives also presents a sustainable alternative to traditional acid catalysts like sulfuric acid, which generate significant wastewater. mdpi.com
Identification of Novel Biological Targets and Underexplored Mechanistic Pathways
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. ijpsonline.comtandfonline.comresearchgate.netresearchgate.net While the classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS) in the folate biosynthetic pathway, there is vast potential for identifying novel biological targets. tandfonline.comnih.gov
Future research into the biological activity of this compound and its analogues could focus on:
Broadening Therapeutic Areas: The sulfonamide scaffold is associated with a diverse range of biological activities beyond its antibacterial properties, including anticonvulsant, antifungal, anti-HIV, and carbonic anhydrase inhibition. researchgate.netresearchgate.net For instance, certain 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown marked anticonvulsant activity. nih.gov
Overcoming Drug Resistance: A critical area of research is the development of novel sulfonamides that can overcome established resistance mechanisms in bacteria, such as target modification. tandfonline.comnih.gov
Multi-target Agents: Designing molecules that can interact with multiple biological targets is a growing strategy in drug discovery. researchgate.net For example, novel sulfonamide derivatives have been designed as multitarget antidiabetic agents, showing inhibitory potential against both α-glucosidase and α-amylase. researchgate.net
Exploring Non-classical Mechanisms: Research should not be limited to the canonical DHPS inhibition. The structural diversity of sulfonamides allows them to interact with a wide range of enzymes and receptors, including carbonic anhydrases, which are involved in various physiological processes. ijpsonline.comnih.gov The benzoate (B1203000) moiety also has known biological activities, including as a fumigant and insecticide, which could be explored in the context of the full compound. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Advanced Compound Design and Virtual Screening
Key opportunities include:
Virtual Screening and Hit Identification: AI algorithms can screen vast virtual libraries of compounds to identify molecules with a high probability of interacting with specific biological targets. mbios.org This can significantly reduce the time and cost associated with initial hit discovery. researchgate.net
De Novo Drug Design: Generative AI models can design novel molecules from scratch with desired physicochemical and biological properties. mbios.org This could be used to create analogues of this compound with improved potency, selectivity, or pharmacokinetic profiles.
Predictive Modeling: ML models, such as Support Vector Machines (SVM) and Deep Neural Networks (DNN), can be trained to predict various properties of molecules, including their bioactivity, toxicity, and metabolic stability. nih.govnih.govfrontiersin.org This allows for the early-stage filtering of unpromising candidates and the prioritization of those with a higher likelihood of success.
Optimizing Synthesis: AI can also be used to optimize synthetic routes, identifying pathways that are more efficient and generate less waste, aligning with the goals of sustainable chemistry. mbios.org
Development of Integrated Analytical Platforms for Complex Mixture Analysis in Research
The ability to accurately and sensitively detect and quantify chemical compounds in complex matrices is crucial for both biological and environmental research. Advances in analytical chemistry offer new opportunities for studying this compound.
Future analytical research could focus on:
Enhanced Detection in Complex Matrices: Developing robust methods for the trace-level detection of sulfonamides in environmental samples like wastewater is essential for understanding their environmental fate and impact. rsc.orgacs.org Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. acs.orgacgpubs.org
Miniaturized and On-site Analysis: The development of miniature mass spectrometers combined with ambient ionization techniques, such as paper spray ionization, could enable on-site detection of sulfonamides without extensive sample preparation. acs.orgnih.gov
Advanced Separation Techniques: The use of advanced analytical columns and optimized liquid chromatography programs is necessary to resolve and accurately quantify structurally similar sulfonamides in complex mixtures. acgpubs.org
Integrated Platforms: Combining extraction and concentration steps, such as effervescence-enhanced dispersive solid-phase extraction, with analytical detection can create integrated platforms that are sensitive, rapid, and environmentally benign for the analysis of sulfonamides. rsc.org
Collaborative and Interdisciplinary Research Initiatives in Chemical Biology and Material Science
The structural features of this compound make it a candidate for exploration in interdisciplinary fields like chemical biology and material science.
Chemical Biology: This field uses chemical tools to study and manipulate biological systems. chemscene.com Collaborative efforts between synthetic chemists and biologists could explore the use of this compound or its derivatives as chemical probes to investigate specific biological pathways or as building blocks for more complex bioactive molecules.
Material Science: While less explored, the potential incorporation of sulfonamide-containing compounds into novel materials could be an area of future research. The properties of the sulfamoyl group could be leveraged to create materials with specific functions.
By embracing these future research directions, the scientific community can unlock the full potential of this compound and related compounds, paving the way for new discoveries in medicine, sustainability, and technology.
Q & A
(Basic) What are the recommended synthetic routes for Methyl 3-(sulfamoylmethyl)benzoate?
Methodological Answer:
A common approach involves nucleophilic substitution or esterification under controlled conditions. For example:
- Step 1: React 3-(bromomethyl)benzoic acid with sulfamide in the presence of a base (e.g., K₂CO₃) to introduce the sulfamoyl group via nucleophilic displacement .
- Step 2: Esterify the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester .
Optimize reaction parameters (temperature, solvent polarity) to enhance yield and purity.
(Basic) How can I characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm the ester group (δ ~3.9 ppm for methyl ester) and sulfamoyl protons (δ ~6.8 ppm for NH₂). Compare chemical shifts with structurally similar esters (e.g., methyl 3-(acetamidomethyl)benzoate) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (expected [M+H]⁺ ~258 g/mol) and fragmentation patterns .
(Advanced) How do I resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
- Use SHELX programs (e.g., SHELXL) for refinement. Cross-validate data by:
- Address disorder by refining occupancy ratios or applying restraints to bond lengths/angles .
(Advanced) What strategies optimize reaction yields when introducing sulfamoyl groups?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of sulfamide .
- Temperature Control: Maintain 60–80°C to balance reactivity and avoid decomposition .
- Protecting Groups: Temporarily protect reactive sites (e.g., ester groups) to prevent side reactions .
(Advanced) How can I analyze the impact of substituent position on biological activity?
Methodological Answer:
- Comparative Studies: Synthesize analogs (e.g., ortho or para sulfamoyl derivatives) and test activity against target enzymes/receptors. Use QSAR models to correlate substituent position with efficacy .
- Structural Data: Compare X-ray crystal structures (e.g., hydrogen bonding in Methyl 3-(acetamidomethyl)benzoate analogs) to identify critical interactions .
(Basic) What purification methods are effective post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
(Advanced) How do I determine hydrogen-bonding interactions in crystal structures?
Methodological Answer:
- X-ray Diffraction: Measure bond lengths (e.g., O–H···O < 2.5 Å) and angles (~180°) using programs like OLEX2 .
- Thermal Ellipsoid Analysis: Identify anisotropic displacement parameters to confirm stable hydrogen-bond networks .
- Comparative Analysis: Overlay structures with analogs (e.g., Methyl 3-(3-hydroxypropenoyl)benzoate) to assess packing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
